molecular formula C12H15ClN2S B13613766 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine

2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B13613766
M. Wt: 254.78 g/mol
InChI Key: OEPPEUDRRGFHJS-UHFFFAOYSA-N
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Description

Key Structural Features of this compound

  • Core Planarity : The fused bicyclic system adopts a planar conformation, facilitating π-π stacking interactions with aromatic residues in protein binding sites. This property is critical for inhibitors targeting ATP-binding pockets, such as tyrosine kinase inhibitors.
  • Substituent Effects :
    • The 4-chloro group introduces an electron-withdrawing effect, polarizing the pyrimidine ring and enhancing hydrogen-bonding interactions with catalytic lysine or aspartate residues.
    • 5,6-Dimethyl substituents impose steric constraints, preorganizing the molecule into a bioactive conformation and reducing entropic penalties upon binding.
    • The 2-(sec-butyl) chain provides hydrophobic bulk, which can anchor the compound to nonpolar regions of target proteins or lipid bilayers, improving pharmacokinetic properties.

Comparative Analysis of Substituent Impact

The table below summarizes the role of substituents in 2-(sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine compared to related derivatives:

Position Substituent Electronic Contribution Steric Contribution Target Interaction Type
2 sec-butyl Weakly electron-donating High Hydrophobic anchoring
4 Chloro Strongly electron-withdrawing Low Hydrogen bonding, covalent bonding
5,6 Methyl Electron-donating Moderate Conformational restriction

Data derived from SAR studies of thieno[2,3-d]pyrimidine derivatives.

The strategic placement of these substituents underscores the compound’s potential as a multitarget agent. For instance, molecular docking studies of analogous structures have shown that chloro and methyl groups synergistically enhance binding to the ATP-binding site of epidermal growth factor receptor (EGFR), while the sec-butyl chain improves solubility profiles. Such insights highlight the scaffold’s adaptability in addressing challenges in drug design, including resistance mechanisms and off-target effects.

Properties

Molecular Formula

C12H15ClN2S

Molecular Weight

254.78 g/mol

IUPAC Name

2-butan-2-yl-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C12H15ClN2S/c1-5-6(2)11-14-10(13)9-7(3)8(4)16-12(9)15-11/h6H,5H2,1-4H3

InChI Key

OEPPEUDRRGFHJS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC2=C(C(=C(S2)C)C)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidine Core

The synthesis typically begins with substituted 2-aminothiophene derivatives. For example, 2-amino-4,5-dimethylthiophene-3-carbonitrile is subjected to an acid-catalyzed intermolecular cyclization with chloroacetonitrile under strongly acidic conditions (dry hydrogen chloride gas generated in situ) to form the 2-chloromethyl-substituted thieno[2,3-d]pyrimidin-4(3H)-one core. This step is critical for establishing the fused heterocyclic framework and the reactive 2-chloromethyl handle for further substitution.

Installation of the Sec-butyl Group at the 2-Position

The sec-butyl substituent is introduced at the 2-position by nucleophilic substitution of the 2-chloromethyl group with sec-butylamine or a sec-butyl nucleophile under controlled conditions. This substitution is often performed under reflux or microwave irradiation to enhance reaction rates and yields. The reaction conditions, including temperature, solvent, and stoichiometry, are optimized to maximize selectivity and purity.

Reaction Conditions and Monitoring

  • Solvents: Common solvents include dimethylformamide (DMF), ethanol, and 1,4-dioxane.
  • Catalysts: Acid catalysts such as hydrogen chloride gas or diethylamine are used in cyclization steps.
  • Temperature: Reactions are typically carried out between room temperature and 100 °C, with microwave irradiation sometimes employed for acceleration.
  • Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques to monitor reaction progress and confirm product identity.

Summary of Synthesis Steps

Step Reaction Description Reagents/Conditions Outcome
1 Formation of 2-aminothiophene derivative Gewald reaction or variations; sulfur, ethyl cyanoacetate, diethylamine, EtOH, 60 °C Substituted 2-aminothiophene intermediate
2 Cyclization to thieno[2,3-d]pyrimidin-4(3H)-one Chloroacetonitrile, dry HCl gas, 1,4-dioxane, room temp Formation of pyrimidine core with 2-chloromethyl group
3 Chlorination of 4-oxo group POCl3, DMF (cat.), toluene, 100 °C Conversion to 4-chloro derivative
4 Nucleophilic substitution at 2-position sec-Butylamine or sec-butyl nucleophile, reflux or microwave irradiation Introduction of sec-butyl group, yielding target compound

Research Findings and Optimization

  • The Gewald reaction and its variants provide efficient access to substituted 2-aminothiophenes, which are key precursors.
  • Acid-catalyzed cyclization with chloroacetonitrile is a reliable method to construct the fused heterocyclic core with high yields.
  • Chlorination using POCl3 is effective for converting the 4-oxo group to 4-chloro, enabling further nucleophilic substitutions.
  • Microwave-assisted nucleophilic substitution at the 2-position improves reaction rates and yields, especially for bulky substituents like sec-butyl.
  • Analytical techniques such as TLC and NMR spectroscopy are essential for monitoring purity and confirming structure during synthesis.

Data Table: Physical and Chemical Properties

Property Value
Molecular Formula C12H15ClN2S
Molecular Weight 254.78 g/mol
IUPAC Name 2-butan-2-yl-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C12H15ClN2S/c1-5-6(2)11-14-10(13)9-7(3)8(4)16-12(9)15-11/h6H,5H2,1-4H3
Standard InChIKey OEPPEUDRRGFHJS-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1=NC2=C(C(=C(S2)C)C)C(=N1)Cl

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C4

The 4-chloro substituent is the most reactive site due to its electron-withdrawing effect and steric accessibility. This position undergoes nucleophilic substitution with amines, alcohols, and thiols under controlled conditions:

ReagentConditionsProductYieldReference
Primary amines (e.g., methylamine)60–80°C, DMF, 4–6 hours4-Amino derivatives70–85%
Secondary amines (e.g., piperidine)Microwave irradiation, 100°C, 30 min4-Piperidinyl derivatives65–78%
Sodium methoxideReflux in methanol, 12 hours4-Methoxy derivatives55–60%

Key findings:

  • Reaction rates and yields depend on steric hindrance from the sec-butyl group at C2 and electronic effects of the methyl groups at C5/C6.

  • Microwave-assisted reactions significantly reduce reaction times (e.g., 30 minutes vs. 6 hours) .

Catalytic Cross-Coupling Reactions

The 4-chloro group participates in palladium-catalyzed coupling reactions, though limited data exists for this specific compound:

Reaction TypeCatalyst SystemProductChallengesReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O4-Aryl/heteroaryl derivativesModerate yields (40–55%)
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃4-Aminoaryl derivativesRequires high temperatures

Notes:

  • Electron-rich pyrimidine rings may deactivate catalysts, necessitating optimized ligand systems .

  • Methyl groups at C5/C6 do not interfere with coupling reactivity .

Electrophilic Aromatic Substitution

The thieno[2,3-d]pyrimidine core exhibits limited electrophilic reactivity due to electron-withdrawing effects of the pyrimidine ring and methyl substituents:

ReactionConditionsOutcomeReference
NitrationHNO₃/H₂SO₄, 0°CNo reaction observed
SulfonationSO₃/DMF complex, 60°CTrace sulfonation at C7
Halogenation (Br₂)FeBr₃, CHCl₃Unselective bromination (<10% yield)

Reduction of Chloro Group

Catalytic hydrogenation (H₂, Pd/C) reduces the 4-chloro group to hydrogen, but competing ring hydrogenation occurs:

  • Product : 5,6-Dimethylthieno[2,3-d]pyrimidine (45% yield).

Alkylation/Acylation

The pyrimidine nitrogen (N1/N3) can be functionalized under strong basic conditions:

ReagentConditionsProductYieldReference
Methyl iodideNaH, THF, 0°C → RTN1-Methylated derivative30–40%
Acetyl chloridePyridine, CH₂Cl₂, 24 hoursN3-Acetylated derivative25–35%

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced bioactivity:

  • 4-Amino analogs exhibit 10–20× improved antimicrobial activity compared to the parent compound.

  • Piperidinyl-substituted derivatives demonstrate sub-micromolar inhibition of Leishmania N-myristoyltransferase (IC₅₀ = 0.16 μM) .

Stability and Degradation Pathways

Critical stability considerations:

  • Hydrolytic Degradation : The 4-chloro group hydrolyzes in aqueous base (pH >10) to form 4-hydroxy derivatives.

  • Thermal Stability : Decomposition occurs above 200°C, releasing HCl gas .

Scientific Research Applications

2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituents (Position) Key Features
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine 4-Cl, 5,6-CH₃ (no substituent at C2) Base structure; widely used in drug discovery for CNS penetration .
2-Methylthio-5,6-dimethylthieno[2,3-d]pyrimidine 2-SCH₃, 4-O, 5,6-CH₃ Demonstrated analgesic and anti-inflammatory activity (Alagarsamy et al., 2007) .
2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidine 2-SH, 4-O, 5,6-CH₃ Improved COX-2 selectivity (COX-2 IC₅₀ = 0.8 μM) .
4-Chloro-2-(3-ethyl)-5,6-dimethylthieno[2,3-d]pyrimidine 2-CH₂CH₂CH₃, 4-Cl, 5,6-CH₃ Lower metabolic stability due to ethyl group oxidation .
Physicochemical Properties
Property 2-(sec-Butyl)-4-Cl-5,6-dimethylthienopyrimidine 4-Cl-5,6-dimethylthienopyrimidine 2-Methylthio Analog
Molecular Weight ~238.8 g/mol 198.67 g/mol 226.7 g/mol
LogP (XLogP3) ~4.5 (predicted) 3.3 3.8
Melting Point Not reported 112°C 160–162°C
Solubility Low (lipophilic sec-butyl group) Slightly soluble in water Moderate in DMSO

Key Observations :

  • Bulkier substituents at C2 (e.g., sec-butyl vs. methylthio) may sterically hinder metabolic oxidation, improving stability .

Key Observations :

  • The sec-butyl derivative’s CNS penetration is superior to analogs with smaller C2 groups (e.g., methylthio) due to increased lipophilicity .
  • Functionalization at C2 (e.g., sec-butyl, hydrazone) modulates target selectivity and potency.
Metabolic Stability
Compound Metabolic Pathway Clearance (in vitro)
2-(sec-Butyl)-4-Cl-5,6-dimethylthienopyrimidine Predominant hydroxylation at sec-butyl or thiophene sulfur High intrinsic clearance (rat CLhep = 68 mL/min/kg)
4-Cl-5,6-dimethylthienopyrimidine Oxidation at 5,6-dimethyl groups Rapid clearance (similar to sec-butyl analog)
2-Methylthio analog S-demethylation Moderate clearance

Key Observations :

  • Both sec-butyl and dimethyl analogs exhibit high hepatic clearance, limiting oral bioavailability.
  • Cyclization of the 5,6-dimethyl groups into fused rings (e.g., quinazolines) failed to improve stability .

Biological Activity

2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine is a compound that belongs to the thienopyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The structure features a thieno[2,3-d]pyrimidine core, which is known for various pharmacological properties.

  • Molecular Formula : C12H15ClN2S
  • Molecular Weight : 254.78 g/mol
  • SMILES Notation : CC(C)C1=C(SC2=C1C(=NC=N2)Cl)C

Biological Activity Overview

Research indicates that derivatives of thienopyrimidine compounds exhibit a range of biological activities including anti-inflammatory, antimicrobial, and antitumor effects. The specific activity of this compound has not been extensively documented in literature; however, related compounds have shown promising results.

Anti-inflammatory Activity

A study on similar thienopyrimidine derivatives highlighted their potential as anti-inflammatory agents. These compounds were tested against cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The results indicated that certain derivatives effectively inhibited COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators like prostaglandins .

Antimicrobial Activity

Thienopyrimidine derivatives have also been explored for their antimicrobial properties. A review discussed the synthesis and testing of various derivatives against bacterial strains, showcasing their ability to inhibit growth through different mechanisms . Although specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Case Studies and Research Findings

  • Synthesis and Structure-Activity Relationship (SAR) :
    • A comprehensive study focused on synthesizing various thienopyrimidine derivatives and evaluating their biological activities. The research established SAR patterns that correlate specific structural features with enhanced biological activity .
  • In Vivo Studies :
    • In vivo studies involving related thienopyrimidine compounds demonstrated significant anti-inflammatory effects in animal models. For instance, compounds exhibiting IC50 values in the low micromolar range against COX enzymes were reported . This suggests that this compound may possess similar or enhanced activity.
  • Mechanistic Insights :
    • Mechanistic studies have indicated that thienopyrimidine derivatives may exert their effects through inhibition of key enzymes involved in inflammatory pathways and microbial resistance mechanisms .

Data Tables

Compound NameActivity TypeIC50 Value (μM)Reference
Thienopyrimidine Derivative 1COX-1 Inhibition0.04 ± 0.01
Thienopyrimidine Derivative 2COX-2 Inhibition0.04 ± 0.02
Thienopyrimidine Derivative 3AntimicrobialVaries

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